molecular formula C13H16N2 B7559968 1-[(2,5-dimethylphenyl)methyl]-2-methyl-1H-imidazole

1-[(2,5-dimethylphenyl)methyl]-2-methyl-1H-imidazole

Cat. No.: B7559968
M. Wt: 200.28 g/mol
InChI Key: GSWOUURUFYRFHF-UHFFFAOYSA-N
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Description

1-[(2,5-dimethylphenyl)methyl]-2-methyl-1H-imidazole is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. This particular compound features a 2,5-dimethylphenyl group attached to the imidazole ring, which imparts unique chemical and physical properties.

Properties

IUPAC Name

1-[(2,5-dimethylphenyl)methyl]-2-methylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2/c1-10-4-5-11(2)13(8-10)9-15-7-6-14-12(15)3/h4-8H,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSWOUURUFYRFHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2C=CN=C2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2,5-dimethylphenyl)methyl]-2-methyl-1H-imidazole typically involves the following steps:

    Starting Materials: The synthesis begins with 2,5-dimethylbenzyl chloride and 2-methylimidazole.

    Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction.

    Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[(2,5-dimethylphenyl)methyl]-2-methyl-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The imidazole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products Formed

    Oxidation: Formation of corresponding imidazole N-oxides.

    Reduction: Formation of reduced imidazole derivatives.

    Substitution: Formation of halogenated imidazole derivatives.

Scientific Research Applications

1-[(2,5-dimethylphenyl)methyl]-2-methyl-1H-imidazole has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(2,5-dimethylphenyl)methyl]-2-methyl-1H-imidazole involves its interaction with specific molecular targets:

    Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.

    Pathways Involved: It may inhibit or activate biochemical pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(2,4-dimethylphenyl)methyl]-2-methyl-1H-imidazole
  • 1-[(3,5-dimethylphenyl)methyl]-2-methyl-1H-imidazole
  • 1-[(2,6-dimethylphenyl)methyl]-2-methyl-1H-imidazole

Uniqueness

1-[(2,5-dimethylphenyl)methyl]-2-methyl-1H-imidazole is unique due to the specific positioning of the dimethyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity compared to its isomers.

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